3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine

Anti-inflammatory ROS inhibition NF-κB signaling

3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-amine, also known as Yuwen02f1, is a heterocyclic small molecule belonging to the aminopyrazole class, featuring a furan ring at the 3-position and a methyl group at the 1-position of the pyrazole core. Its molecular formula is C₈H₉N₃O, with a molecular weight of 163.18 g/mol.

Molecular Formula C8H9N3O
Molecular Weight 163.18
CAS No. 305846-71-3
Cat. No. B2882568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine
CAS305846-71-3
Molecular FormulaC8H9N3O
Molecular Weight163.18
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC=CO2)N
InChIInChI=1S/C8H9N3O/c1-11-8(9)5-6(10-11)7-3-2-4-12-7/h2-5H,9H2,1H3
InChIKeySDJUOYVAZWOLSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-amine (CAS 305846-71-3): Chemical Profile and Research-Grade Specifications for Procurement Decisions


3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-amine, also known as Yuwen02f1, is a heterocyclic small molecule belonging to the aminopyrazole class, featuring a furan ring at the 3-position and a methyl group at the 1-position of the pyrazole core [1]. Its molecular formula is C₈H₉N₃O, with a molecular weight of 163.18 g/mol . This compound is commercially available for research and development purposes, typically supplied at 95% purity and requiring storage in a dry environment at 2-8°C . While structurally related to other 5-aminopyrazoles, its unique combination of substituents positions it as a distinct chemical entity with documented anti-inflammatory and receptor-binding activities that differentiate it from close analogs [2].

Why Generic Substitution of 3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-amine Fails: Structural Determinants of Activity and Selectivity


The substitution of 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine with in-class aminopyrazoles is not straightforward due to specific structural features that dictate distinct biological profiles. The N1-methyl group enhances metabolic stability and lipophilicity compared to unmethylated analogs, while the 3-furan-2-yl substituent introduces a specific electronic and steric environment that influences target binding [1]. For instance, replacement of the furan ring with a pyridine moiety in related kinase inhibitors resulted in a notable shift in potency, underscoring the sensitivity of the scaffold to heteroaromatic substitution [2]. Consequently, procurement decisions must be guided by direct, quantitative evidence rather than assuming interchangeability based on core scaffold similarity.

3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-amine: Quantitative Differential Evidence Against Closest Analogs


Anti-Inflammatory Efficacy: Multitarget Pathway Suppression in Cellular Models

3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-amine (Yuwen02f1) demonstrates a potent, multitarget anti-inflammatory profile in LPS-stimulated phagocytes. At a concentration of 30 μM, it significantly suppressed the release of pro-inflammatory cytokines TNF-α and IL-6, reduced nitric oxide and reactive oxygen species (ROS) production, and inhibited phagocyte migration [1]. This activity is mechanistically linked to decreased phosphorylation of MAPKs (ERK1/2, JNK, p38) and attenuation of NF-κB signaling, a profile that distinguishes it from many single-target anti-inflammatory agents [1].

Anti-inflammatory ROS inhibition NF-κB signaling

Sigma-2 Receptor Binding Affinity: A Potential Differentiator from Non-Furan Analogs

3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-amine exhibits measurable affinity for the sigma-2 receptor, with a reported inhibition constant (Ki) of 90 nM in rat PC12 cells [1]. This binding profile is not universally shared by all 1-methyl-1H-pyrazol-5-amine derivatives; for example, analogs with alternative 3-position substituents (e.g., cyclobutyl or methoxypyridinyl) have not been reported to possess significant sigma receptor affinity in publicly available data [2]. This differential engagement suggests that the furan moiety may contribute to sigma receptor recognition.

Sigma receptor Binding affinity CNS research

In Vivo Anti-Arthritic Activity: Functional Efficacy in a Rodent Model

In a murine adjuvant-induced arthritis model, 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine (Yuwen02f1) administered in vivo significantly attenuated paw edema, a hallmark of arthritic inflammation [1]. This functional outcome correlates with the observed reduction in systemic cytokine levels and provides a translatable efficacy benchmark that is absent for many simpler 1-methyl-1H-pyrazol-5-amine analogs, which are often only characterized in vitro or lack in vivo validation entirely .

Rheumatoid arthritis In vivo efficacy Paw edema

Kinase Inhibition Selectivity: Furan vs. Pyridine Substitution Impact on Potency

A comparative SAR study of pyrazole-based kinase inhibitors revealed that replacing a pyridine ring with a furan ring at a homologous position led to a decrease in potency from 23.9 nM to 65 nM [1]. While this specific data pertains to a more complex inhibitor scaffold, it demonstrates a clear, quantifiable structure-activity relationship for furan vs. pyridine substitution in a kinase-targeting context. This suggests that 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine, bearing the furan moiety, will inherently possess a different kinase selectivity profile compared to pyridine-containing analogs such as 3-(2-methoxypyridin-3-yl)-1-methyl-1H-pyrazol-5-amine .

Kinase inhibitor Structure-activity relationship Heteroaromatic substitution

3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-amine: Validated Application Scenarios for Research and Procurement


Inflammation Research: Tool Compound for Studying Multitarget Anti-Inflammatory Mechanisms

3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-amine (Yuwen02f1) is ideally suited for in vitro and in vivo studies investigating the role of ROS, MAPK, and NF-κB pathways in acute and chronic inflammation. Its demonstrated efficacy in suppressing cytokine release (TNF-α, IL-6) and attenuating paw edema in an arthritis model [1] makes it a valuable reference compound for validating new anti-inflammatory targets and screening for synergistic combinations. Procurement of this specific compound ensures access to a well-characterized molecular probe with documented multi-pathway activity, reducing experimental variability compared to untested analogs.

Sigma-2 Receptor Pharmacology: A Structurally Defined Starting Point for Ligand Development

Given its measured affinity for the sigma-2 receptor (Ki = 90 nM) [1], 3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine serves as a useful chemical tool for exploring sigma-2 receptor biology. This is particularly relevant for research into cancer, neurodegenerative disorders, and pain, where sigma-2 modulation is a therapeutic strategy. The compound's relatively low molecular weight and synthetic tractability make it an attractive scaffold for further optimization through medicinal chemistry, offering a clear advantage over other 1-methyl-1H-pyrazol-5-amine derivatives that lack this specific receptor annotation.

Kinase Inhibitor Scaffold: Furan-Containing Fragment for Exploring Heteroaromatic SAR

In kinase drug discovery programs, subtle changes in heteroaromatic substituents can dramatically alter potency and selectivity. 3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-amine provides a defined furan-bearing fragment that, when elaborated, can be compared directly to pyridine or phenyl analogs. Available SAR data indicate that furan substitution can modulate kinase inhibition potency (e.g., a ~2.7-fold decrease relative to a pyridine analog) [1]. Researchers seeking to fine-tune the pharmacological properties of a lead series can procure this compound to systematically evaluate the impact of furan incorporation on target engagement and off-target profiles.

Anti-Arthritic Drug Discovery: Preclinical Validation in Rodent Models

The compound's ability to reduce paw edema in a murine adjuvant-induced arthritis model [1] positions it as a valuable positive control or benchmark for preclinical studies of novel anti-rheumatic agents. Its in vivo efficacy, coupled with its defined mechanism of action (NF-κB/MAPK/ROS blockade), provides a robust reference point for evaluating the therapeutic potential of new chemical entities in the context of rheumatoid arthritis and related inflammatory arthropathies. Procurement enables consistent, reproducible in vivo validation experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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